molecular formula C20H24ClNO B1677842 Oxaprotiline hydrochloride CAS No. 39022-39-4

Oxaprotiline hydrochloride

Cat. No.: B1677842
CAS No.: 39022-39-4
M. Wt: 329.9 g/mol
InChI Key: MUOSVLIKDZRWMP-UHFFFAOYSA-N
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Description

Oxaprotiline hydrochloride is a compound belonging to the tetracyclic antidepressant family. It is known for its role as a norepinephrine reuptake inhibitor. This compound was investigated for its potential as an antidepressant but was never marketed. This compound is a racemic mixture of two isomers: levoprotiline and dextroprotiline .

Preparation Methods

The synthesis of oxaprotiline hydrochloride involves several steps. One common method includes the reaction of 9-chlorocarbonylmethyl-9,10-dihydro-9,10-ethanoanthracene with an aldehyde in the presence of trimethyloxosulfonium iodide and sodium hydride in dimethyl sulfoxide. This reaction produces 9-(2-epoxypropyl)-9,10-dihydro-9,10-ethanoanthracene, which is then treated with hydrochloric acid to yield this compound .

Chemical Reactions Analysis

Oxaprotiline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Oxaprotiline hydrochloride has been extensively studied for its potential antidepressant effects. It acts as a selective norepinephrine reuptake inhibitor, which makes it a valuable compound in neuropharmacological research. Additionally, it has been used in studies investigating the central regulation of noradrenaline and adrenaline release .

Mechanism of Action

The primary mechanism of action of oxaprotiline hydrochloride involves the inhibition of norepinephrine reuptake. This increases the concentration of norepinephrine in the synaptic clefts of the brain, thereby enhancing noradrenergic transmission. The compound also exhibits antihistamine properties due to its action on histamine receptors .

Comparison with Similar Compounds

Oxaprotiline hydrochloride is closely related to maprotiline, another tetracyclic antidepressant. Both compounds inhibit norepinephrine reuptake, but this compound has a unique profile due to its racemic mixture of levoprotiline and dextroprotiline. Other similar compounds include amitriptyline and nortriptyline, which are tricyclic antidepressants with similar mechanisms of action .

Properties

CAS No.

39022-39-4

Molecular Formula

C20H24ClNO

Molecular Weight

329.9 g/mol

IUPAC Name

1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol;hydrochloride

InChI

InChI=1S/C20H23NO.ClH/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20;/h2-9,14-15,21-22H,10-13H2,1H3;1H

InChI Key

MUOSVLIKDZRWMP-UHFFFAOYSA-N

SMILES

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl

Canonical SMILES

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl

Appearance

Solid powder

39022-39-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

56433-44-4 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C 49802B-Ba
C-49802B-Ba
CGP 12103A
CGP 12104A
hydroxymaprotilin
hydroxymaprotilin hydrochloride
hydroxymaprotilin hydrochloride, (R)-isomer
hydroxymaprotilin hydrochloride, (S)-isomer
hydroxymaprotilin, (+-)-isomer
hydroxymaprotilin, (+R)-isomer
hydroxymaprotilin, (S)-isomer
levoprotiline
oxaprotiline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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